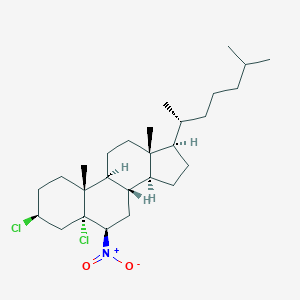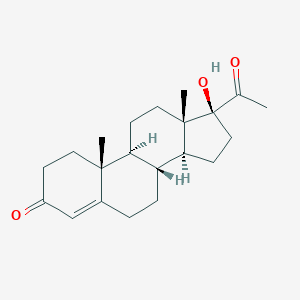
17alpha-Hydroxypregn-4-ene-3,20-dione
Vue d'ensemble
Description
17alpha-Hydroxypregn-4-ene-3,20-dione, also known as 17Alpha-hydroxy progesterone, is a compound with the molecular formula C21H30O3 . It is an endogenous progestogen, which means it is produced naturally in the body . It is also available as a chemical reagent .
Molecular Structure Analysis
The molecular structure of 17alpha-Hydroxypregn-4-ene-3,20-dione consists of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The IUPAC name for this compound is 17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one . The InChI string and the Canonical SMILES are also provided for further structural analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 17alpha-Hydroxypregn-4-ene-3,20-dione include a molecular weight of 330.5 g/mol, a density of 1.2±0.1 g/cm3, and a boiling point of 482.9±45.0 °C at 760 mmHg . It has one hydrogen bond donor, three hydrogen bond acceptors, and one freely rotating bond . The compound’s topological polar surface area is 54.4 Ų .
Applications De Recherche Scientifique
Role in Oocyte Maturation and Ovulation
17alpha-Hydroxyprogesterone (17OHP) plays a crucial role in the maturation and ovulation of oocytes in several teleosts . It is converted into 17α, 20β-dihydroxy-4-pregnen-3-one (DHP), a maturation-inducing steroid, by 17β-hydroxysteroid dehydrogenase type 12-like (hsd17b12L) . The production of 17OHP is associated with 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), 17α-hydroxylase, and C17-20 lyase .
Biomarker for Intratesticular Testosterone
17-hydroxyprogesterone (17-OHP) has shown promise as an accurate serum biomarker for intratesticular testosterone . While serum testosterone levels provide some insight into the body’s hormonal status, it overall is a poor reflection of the actual intratesticular environment. Intratesticular testosterone (ITT) levels are on the order of 40× higher than serum levels in healthy men; and spermatogenesis is severely compromised when ITT levels decline .
Treatment for Prevention of Preterm Birth
17-α Hydroxyprogesterone caproate (17P) is the only FDA approved treatment for the prevention of preterm birth . It is delivered through a once-a-week intramuscular injection, which requires hospitalization and expert personnel for administration .
Mécanisme D'action
Target of Action
17beta-Hydroxyprogesterone, also known as 17alpha-Hydroxypregn-4-ene-3,20-dione, is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , acting as an agonist, albeit weakly in comparison to progesterone . In addition, it interacts with the mineralocorticoid receptor (MR) as an antagonist and the glucocorticoid receptor (GR) as a partial agonist .
Mode of Action
The compound interacts with its targets, primarily the progesterone receptor, to regulate various biological processes. It binds to the progesterone receptor, triggering a conformational change that allows the receptor to enter the nucleus and bind to progesterone response elements (PREs) on DNA . This binding influences the transcription of various genes, leading to changes in protein synthesis and cell function .
Biochemical Pathways
17beta-Hydroxyprogesterone is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It is derived from progesterone via the enzyme 17alpha-hydroxylase, encoded by the CYP17A1 gene .
Pharmacokinetics
It is known that the compound is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . Its levels increase in the third trimester of pregnancy primarily due to fetal adrenal production .
Result of Action
The action of 17beta-Hydroxyprogesterone results in various molecular and cellular effects. It plays a vital role in the regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy . It also contributes to the progestational activity of the corpus luteum during pregnancy .
Action Environment
The action of 17beta-Hydroxyprogesterone can be influenced by various environmental factors. For instance, its production increases in the third trimester of pregnancy due to fetal adrenal production . Additionally, its levels can be affected by the presence of certain enzymes, such as 21-hydroxylase and 11β-hydroxylase, which can lead to a build-up of 17beta-Hydroxyprogesterone .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-SJFWLOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313711 | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
604-09-1 | |
| Record name | 17β-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17beta-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17α-hydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





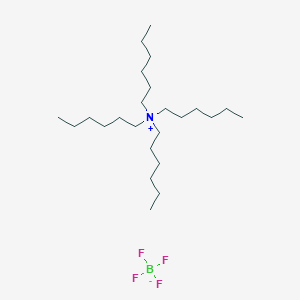
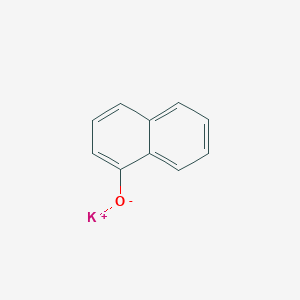
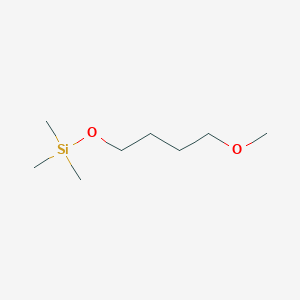
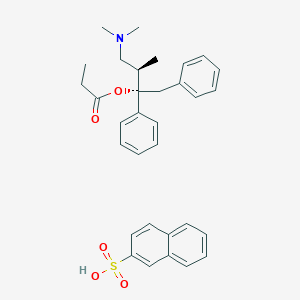
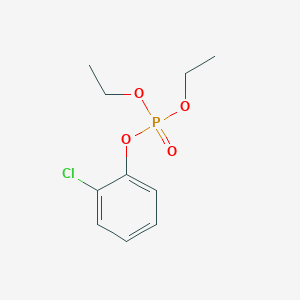




![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)

